Trimethylselenonium

Selenium Metabolism Urinary Excretion Pharmacokinetics

Trimethylselenonium (TMSe) is a non-replaceable analytical standard for selenium speciation and biomarker validation. Unlike selenite or selenomethionine, TMSe serves as the terminal urinary metabolite indicating the high-dose selenium detoxification pathway, critically dependent on INMT gene polymorphism. Its unique hydride generation behavior—forming dimethylselenide (DMSe) rather than H₂Se—demands a pure reference standard for accurate HPLC-HG-AFS or HPLC-ICPMS method validation. This compound is essential for distinguishing nutritional from excessive selenium exposure in population studies and for preclinical toxicokinetic modeling where TMSe accounts for ~90% of urinary selenium excretion.

Molecular Formula C3H9Se+
Molecular Weight 124.07 g/mol
CAS No. 25930-79-4
Cat. No. B1202040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylselenonium
CAS25930-79-4
Synonymstrimethylselenonium
trimethylselenonium chloride
trimethylselenonium iodide, (75)Se-labeled
trimethylselenonium nitrate, (75)Se-labeled
Molecular FormulaC3H9Se+
Molecular Weight124.07 g/mol
Structural Identifiers
SMILESC[Se+](C)C
InChIInChI=1S/C3H9Se/c1-4(2)3/h1-3H3/q+1
InChIKeyBWJVPBNHAHLFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylselenonium (CAS 25930-79-4): A Definitive Urinary Selenium Metabolite for Exposure and Genetic Polymorphism Studies


Trimethylselenonium (TMSe) is an organic cation consisting of a selenium atom bonded to three methyl groups, existing primarily as a chloride or iodide salt [1]. It is recognized as a key urinary metabolite in the detoxification pathway of selenium, particularly at high intake levels [2]. Its formation and excretion are critically dependent on genetic polymorphisms in the indolethylamine N-methyltransferase (INMT) gene, leading to a clear 'producer' and 'non-producer' phenotype in human populations [3]. This compound serves as a specific biomarker for assessing excessive selenium exposure and for studying individual variability in selenium metabolism.

Why Selenite or Selenomethionine Cannot Substitute for Trimethylselenonium in Key Research Applications


While inorganic selenite and organic selenomethionine are common selenium sources, they cannot replicate the specific research utility of trimethylselenonium (TMSe). Firstly, their metabolism is fundamentally different: selenite and selenomethionine are primarily incorporated into selenoproteins or metabolized to selenosugars, with TMSe being a minor or undetectable product under normal conditions [1]. Secondly, TMSe is not a general selenium supplement but a specific, terminal urinary metabolite whose presence is a direct indicator of a high-dose detoxification pathway and a specific genetic phenotype (INMT polymorphism) [2]. Finally, the analytical behavior of TMSe is distinct, requiring optimized hydride generation conditions where it forms dimethylselenide (DMSe) rather than hydrogen selenide (H2Se), a critical distinction for accurate speciation analysis [3]. These unique metabolic and analytical properties make TMSe irreplaceable for studies focused on selenium detoxification, biomarker validation, and method development.

Quantitative Evidence for Trimethylselenonium: Validated Differentiation from Selenite, Selenomethionine, and Other Selenium Species


Urinary Excretion Efficiency: Trimethylselenonium vs. Selenomethionine in a Rat Model

In a direct comparative study of selenium compounds in rats, trimethylselenonium demonstrated a markedly higher and dose-independent urinary excretion efficiency compared to selenomethionine. This establishes TMSe as a rapid and efficient clearance marker for excess selenium, a property not shared by the nutritionally-incorporated selenomethionine. [1]

Selenium Metabolism Urinary Excretion Pharmacokinetics Toxicology

Dose-Dependent Metabolic Shunt: TMSe as a Biomarker of Selenium Overload vs. Basal Metabolism

The metabolic fate of selenium is fundamentally dependent on the administered dose. A cross-study analysis reveals that TMSe is a minor metabolite at nutritional doses but becomes the predominant excretory form at high, potentially toxic doses. This is in direct contrast to selenosugars, which are the major metabolite at all dose levels. [1] [2]

Selenium Metabolism Detoxification Dose-Response Biomarkers

Analytical Specificity: Trimethylselenonium Detection Requires Optimized Hydride Generation Distinct from Inorganic Selenium

Unlike selenite or selenate, trimethylselenonium does not readily form a volatile hydride (H2Se) under standard conditions. Its determination via hydride generation techniques is challenging and requires specific optimization, as it instead forms dimethylselenide (DMSe). A validated method achieved a low limit of detection, enabling precise quantification in complex matrices. [1]

Analytical Chemistry Speciation Analysis Method Validation Hydride Generation

Genetic Polymorphism-Driven Production: TMSe Status Stratifies Populations, a Property Unique to this Selenium Metabolite

The ability to produce trimethylselenonium is not universal but is dictated by single nucleotide polymorphisms (SNPs) in the INMT gene. This creates distinct 'producer' and 'non-producer' phenotypes with vastly different urinary TMSe concentrations. This genetic stratification is not observed for the major urinary metabolite selenosugar. [1] [2]

Pharmacogenomics Population Studies Biomarkers Selenium Metabolism

In Vitro Genotoxicity Profile: Trimethylselenonium is Non-Mutagenic in the Ames Test, Unlike Selenate

In a head-to-head comparison of nine bioselenocompounds using the Ames test, trimethylselenonium showed no mutagenic activity in any of the three Salmonella typhimurium strains tested (TA98, TA100, TA1535). This contrasts with selenate, which exhibited weak mutagenicity. [1]

Genotoxicity Toxicology In Vitro Assays Safety Assessment

Tissue Distribution Selectivity: Trimethylselenonium Exhibits High Myocardial Uptake Not Seen with Other Selenonium Compounds

A comparative tissue distribution study in rats revealed that trimethylselenonium displays a unique pattern of selective uptake into the myocardium, which was not observed for other structurally related selenonium compounds. This suggests a specific transport mechanism or tissue affinity. [1]

Pharmacokinetics Tissue Distribution Cardiotoxicity Selenium Speciation

Validated Application Scenarios for Trimethylselenonium (CAS 25930-79-4) Based on Quantitative Evidence


Analytical Method Development and Validation for Selenium Speciation

Trimethylselenonium is an essential certified reference material or analytical standard for laboratories developing methods for selenium speciation in biological fluids. Given its unique hydride generation behavior, where it forms DMSe instead of H2Se, a pure TMSe standard is mandatory for optimizing and validating HPLC-HG-AFS or HPLC-ICPMS methods [1]. Its use ensures accurate quantification of this specific metabolite, which is critical for distinguishing between nutritional and excessive selenium exposure.

Biomarker Validation in Epidemiological and Nutritional Cohort Studies

In large-scale population studies assessing selenium status, measuring TMSe is crucial for correctly stratifying participants. The genetic polymorphism in the INMT gene creates 'TMSe producer' and 'non-producer' phenotypes with vastly different urinary selenium profiles [1] [2]. Using TMSe as a biomarker allows researchers to adjust for this genetic variability, preventing misclassification of selenium status and enabling more accurate associations between selenium exposure and health outcomes.

In Vivo Toxicokinetic Studies of Selenium Overload and Detoxification

For preclinical studies investigating the metabolism and clearance of high selenium doses, TMSe serves as a primary endpoint biomarker. Its near-quantitative urinary excretion (approx. 90% of an administered dose in rats) makes it an ideal tracer for quantifying the efficiency of the detoxification pathway [1]. This application is particularly relevant for evaluating the safety and metabolic fate of novel selenium-based therapeutics or for risk assessment of environmental selenium exposure.

Investigation of Selenium-Arsenic Interactions in Chemoprevention Research

TMSe plays a specific role in studying the interaction between selenium and arsenic. Research has shown that arsenite can potentiate the chemopreventive effect of TMSe, while it attenuates the effect of selenite, highlighting the importance of the selenium compound's methylation state [1]. Therefore, TMSe is a necessary tool for any research program investigating the synergistic or antagonistic effects of these two metalloids in cancer biology or toxicology.

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